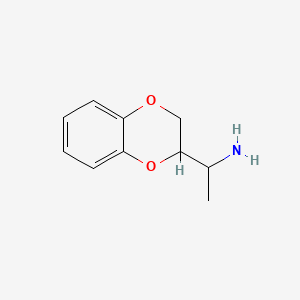

2-(1-Aminoethyl)-1,4-benzodioxane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANTWDPFFAREMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC2=CC=CC=C2O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947630 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2469-18-3 | |

| Record name | 1,4-Benzodioxan, 2-(1-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Pharmacological Properties of 2-(1-Aminoethyl)-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and pharmacological characteristics of 2-(1-Aminoethyl)-1,4-benzodioxane, a key scaffold in medicinal chemistry. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery.

Introduction

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this structure have shown a wide range of pharmacological activities, including antihypertensive, antipsychotic, and neuroprotective effects.[4][5] The introduction of an aminoethyl group at the 2-position of the 1,4-benzodioxane ring system has been a strategy to explore novel therapeutic agents, particularly those targeting the central nervous and cardiovascular systems. This document focuses on the parent compound of this series, this compound, detailing its synthesis and summarizing its known pharmacological properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from readily available starting materials. The general synthetic approach involves the preparation of a suitable precursor, 2-(1-hydroxyethyl)-1,4-benzodioxane, followed by its conversion to the corresponding chloro-derivative and subsequent amination.

Synthetic Scheme

A plausible synthetic route, based on related preparations of 2-substituted 1,4-benzodioxanes, is outlined below. This pathway provides a logical progression to the target molecule.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic steps.

Step 1: Synthesis of Ethyl 1,4-benzodioxane-2-carboxylate

-

Materials: Catechol, ethyl 2,3-dibromopropionate, anhydrous potassium carbonate, acetone.

-

Procedure: A mixture of catechol (1.0 eq), ethyl 2,3-dibromopropionate (1.1 eq), and anhydrous potassium carbonate (2.5 eq) in acetone is refluxed with stirring for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield ethyl 1,4-benzodioxane-2-carboxylate.

Step 2: Synthesis of 2-(1-Hydroxyethyl)-1,4-benzodioxane

-

Materials: Ethyl 1,4-benzodioxane-2-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

-

Procedure: A solution of ethyl 1,4-benzodioxane-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated to give 2-(1-hydroxyethyl)-1,4-benzodioxane, which can be purified by distillation or chromatography.

Step 3: Synthesis of 2-(1-Chloroethyl)-1,4-benzodioxane

-

Materials: 2-(1-Hydroxyethyl)-1,4-benzodioxane, thionyl chloride (SOCl₂), pyridine (catalytic amount).

-

Procedure: To a solution of 2-(1-hydroxyethyl)-1,4-benzodioxane (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) containing a catalytic amount of pyridine, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2-(1-chloroethyl)-1,4-benzodioxane. This intermediate is often used in the next step without further purification.

Step 4: Synthesis of this compound

-

Materials: 2-(1-Chloroethyl)-1,4-benzodioxane, ethanolic ammonia solution.

-

Procedure: The crude 2-(1-chloroethyl)-1,4-benzodioxane is dissolved in a saturated solution of ammonia in ethanol. The mixture is heated in a sealed pressure vessel at a temperature ranging from 80 to 120 °C for several hours. After cooling, the solvent is evaporated, and the residue is taken up in dilute hydrochloric acid. The aqueous layer is washed with an organic solvent (e.g., ether or ethyl acetate) to remove any unreacted starting material. The aqueous layer is then basified with a strong base (e.g., sodium hydroxide) and extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed to afford this compound. The final product can be purified by vacuum distillation.

Physicochemical Data

The following table summarizes the key physicochemical properties of the target compound and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) |

| Ethyl 1,4-benzodioxane-2-carboxylate | C₁₁H₁₂O₄ | 208.21 | - |

| 2-(1-Hydroxyethyl)-1,4-benzodioxane | C₁₀H₁₂O₃ | 180.20 | - |

| 2-(1-Chloroethyl)-1,4-benzodioxane | C₁₀H₁₁ClO₂ | 198.65 | - |

| This compound | C₁₀H₁₃NO₂ | 179.22 | 71 / 0.04[6] |

Pharmacological Properties

The pharmacological profile of this compound and its derivatives has been investigated, revealing effects on the cardiovascular and central nervous systems. The introduction of a methyl group on the α-carbon of the side chain, as in the title compound, has been shown to influence its activity compared to the corresponding 2-aminomethyl-1,4-benzodioxanes.

Overview of Pharmacological Activities

Derivatives of this compound have been reported to exhibit sympatholytic and hypotensive properties.[6] The pharmacological data available for a series of N-substituted derivatives suggest that the branching of the side chain generally leads to a decrease in activity compared to their unbranched counterparts.[6]

Cardiovascular Effects

Studies on analogous compounds within the 1,4-benzodioxane class have demonstrated significant cardiovascular effects, including antihypertensive activity.[4][5] This activity is often attributed to the blockade of α-adrenergic receptors. While specific data for the parent compound is limited, it is plausible that this compound interacts with adrenergic receptors, contributing to its observed pharmacological effects.

Central Nervous System Effects

The 1,4-benzodioxane scaffold is present in molecules that act on the central nervous system. For instance, certain derivatives have shown affinity for serotonin receptors.[2] The potential for this compound to modulate CNS targets warrants further investigation.

Pharmacological Screening Workflow

The evaluation of the pharmacological properties of this compound and its analogs typically follows a structured workflow, from initial in vitro screening to more complex in vivo assessments.

Caption: General workflow for pharmacological screening.

Conclusion

This compound represents a foundational molecule for the exploration of novel pharmacologically active agents. The synthetic route to this compound is accessible, allowing for the generation of a diverse library of derivatives for structure-activity relationship studies. While the existing pharmacological data suggests that α-substitution on the side chain may reduce certain activities compared to linear analogs, the unique stereochemical and electronic properties of this compound may offer opportunities for targeting specific biological pathways with improved selectivity. Further in-depth pharmacological characterization of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]pip eridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive activity of erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of 2-(1-Aminoethyl)-1,4-benzodioxane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 2-(1-Aminoethyl)-1,4-benzodioxane derivatives, a class of compounds with significant interactions with key G-protein coupled receptors (GPCRs). The information presented herein is intended to support research and development efforts in medicinal chemistry and pharmacology.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound have garnered particular interest due to their notable affinity and selectivity for α-adrenergic and serotonin 5-HT1A receptors. These receptors play crucial roles in a wide range of physiological processes, making them attractive targets for therapeutic intervention in various disorders. This guide summarizes the quantitative pharmacological data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological activity of this compound derivatives is primarily characterized by their binding affinity (Ki) for α-adrenoceptor subtypes and the 5-HT1A receptor, as well as their functional potency (pA2) as antagonists. The following tables summarize the available quantitative data for a selection of these compounds.

Table 1: Binding Affinity (Ki, nM) of this compound Derivatives at α1-Adrenergic and 5-HT1A Receptors

| Compound | α1A-AR | α1B-AR | α1D-AR | 5-HT1A | Reference |

| WB4101 (analogue) | - | - | - | - | [2] |

| (S)-8-Methoxy-WB4101 analogue | - | - | - | - | [2] |

| Compound 6 | - | - | >1000 | 8.04 (pKi) | [3] |

Table 2: Functional Antagonist Potency (pA2) of Benzodioxane Derivatives at α1-Adrenergic Receptors

| Compound | Tissue | Receptor Subtype | pA2 Value | Reference |

| (S)-8-Methoxy-WB4101 analogue | Rat Aorta | α1B-AR | 9.58 | [2] |

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Experimental Protocols

The characterization of this compound derivatives involves a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4]

Objective: To determine the binding affinity (Ki) of test compounds for α1-adrenergic and 5-HT1A receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues).

-

Radioligand (e.g., [3H]-Prazosin for α1-adrenoceptors, [3H]-8-OH-DPAT for 5-HT1A receptors).

-

Test compounds (this compound derivatives).

-

Non-specific binding control (e.g., phentolamine for α1-adrenoceptors, serotonin for 5-HT1A receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[5]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[5]

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[4]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays in Isolated Tissues

Functional assays assess the effect of a compound on the physiological response of a tissue, providing information on its efficacy (agonist/antagonist) and potency.

Objective: To determine the functional antagonist potency (pA2) of test compounds at α1-adrenergic receptors.

Materials:

-

Isolated tissue preparation (e.g., rat thoracic aorta rings).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

Isometric force transducer and data acquisition system.

-

Agonist (e.g., phenylephrine or noradrenaline).

-

Test compounds (this compound derivatives).

Procedure:

-

Tissue Preparation: Dissect the rat thoracic aorta and cut it into rings. Mount the rings in organ baths under a resting tension.

-

Equilibration: Allow the tissues to equilibrate for a set period, with regular washing.

-

Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine) to establish a baseline.

-

Antagonist Incubation: Wash the tissues and incubate with a single concentration of the test compound (antagonist) for a specific duration.

-

Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The pA2 value is calculated using a Schild plot analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound derivatives primarily exert their effects by modulating the signaling of α1-adrenergic and 5-HT1A receptors.

-

α1-Adrenergic Receptor Signaling: These receptors are coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Caption: α1-Adrenergic Receptor Signaling Pathway.

-

5-HT1A Receptor Signaling: These receptors are coupled to Gi/o proteins. Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflows

The pharmacological characterization of novel this compound derivatives follows a structured workflow.

Caption: Pharmacological Profiling Workflow.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant modulatory activity at α1-adrenergic and 5-HT1A receptors. Their pharmacological profile, characterized by high affinity and, in some cases, subtype selectivity, suggests potential therapeutic applications. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of these and related compounds. Further structure-activity relationship studies are warranted to optimize their potency, selectivity, and pharmacokinetic properties for future drug discovery endeavors.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Affinity and activity profiling of unichiral 8-substituted 1,4-benzodioxane analogues of WB4101 reveals a potent and selective α1B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,4-Benzothiadiazine derivatives as alpha1 and 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

The Multifaceted Biological Activities of Novel 1,4-Benzodioxan-Arylpiperazine Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxan-arylpiperazine scaffold is a privileged structural motif in medicinal chemistry, consistently yielding compounds with a diverse array of biological activities. This technical guide provides an in-depth analysis of the pharmacological properties of novel derivatives based on this core structure. We present a comprehensive overview of their interactions with key biological targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Introduction

The unique combination of the rigid 1,4-benzodioxan moiety and the versatile arylpiperazine group imparts favorable pharmacokinetic and pharmacodynamic properties to this class of compounds. These derivatives have demonstrated significant potential in modulating the activity of various G protein-coupled receptors (GPCRs) and other critical cellular targets. This guide will explore their activity at α-adrenoceptors, serotonin (5-HT) receptors, and androgen receptors, as well as their anti-inflammatory and anticancer properties.

Quantitative Biological Activity Data

The biological activities of various 1,4-benzodioxan-arylpiperazine derivatives are summarized below. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) analysis.

Table 1: α-Adrenoceptor and 5-HT Receptor Binding Affinities

| Compound | Target | Assay Type | Ki (nM) | Reference |

| Derivative 1 | α1A-Adrenoceptor | Radioligand Binding | 5.2 | [1] |

| Derivative 2 | α1B-Adrenoceptor | Radioligand Binding | 8.1 | [1] |

| Derivative 3 | α1D-Adrenoceptor | Radioligand Binding | 3.7 | [1] |

| Derivative 4 | 5-HT1A Receptor | Radioligand Binding | 1.5 | [2] |

| Derivative 5 | 5-HT2A Receptor | Radioligand Binding | 12.8 | [2] |

Table 2: Anticancer Activity (IC50 Values)

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Derivative 6 | LNCaP (Prostate Cancer) | CCK-8 Assay | 0.65 | [3] |

| Derivative 7 | PC-3 (Prostate Cancer) | CCK-8 Assay | 2.95 | [4] |

| Derivative 8 | HEPG2 (Liver Cancer) | MTT Assay | 0.81 | [5] |

Table 3: Anti-inflammatory Activity

| Compound | Model | Endpoint | Inhibition (%) | Reference |

| Derivative 9 | Xylene-induced mouse ear edema | Edema Weight | 65 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Radioligand Binding Assays

This protocol is adapted from standard methodologies for determining ligand affinity for α1-adrenoceptor subtypes.[7]

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the desired α1-adrenoceptor subtype (e.g., rat spleen for α1B, rat aorta for α1D). The tissue is homogenized in ice-cold buffer and centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are resuspended in assay buffer.

-

Binding Reaction: In a 96-well plate, membrane homogenates are incubated with a specific radioligand (e.g., [3H]-Prazosin) at a fixed concentration.

-

Competition Binding: To determine the affinity of the test compounds, increasing concentrations of the 1,4-benzodioxan-arylpiperazine derivatives are added to the reaction mixture to compete with the radioligand for binding to the receptor.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

This protocol outlines the procedure for assessing the binding affinity of compounds for the 5-HT1A receptor.[8][9]

-

Membrane Source: Membranes from CHO-K1 cells expressing the human 5-HT1A receptor or from rat hippocampus are used.[8][9]

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, at pH 7.4.[8]

-

Radioligand and Competitor: The membranes are incubated with a specific radioligand, such as [3H]8-hydroxy-DPAT, and varying concentrations of the test compounds.[8]

-

Nonspecific Binding: Nonspecific binding is determined in the presence of a high concentration of a known 5-HT1A ligand, such as metergoline.[8]

-

Incubation and Detection: The incubation, filtration, and quantification steps are similar to those described for the α1-adrenoceptor binding assay.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

-

Cell Seeding: Cancer cells (e.g., HEPG2) are seeded in a 96-well plate at a density of 1 × 104 cells/well and allowed to adhere overnight.[10]

-

Compound Treatment: The cells are treated with various concentrations of the 1,4-benzodioxan-arylpiperazine derivatives for a specified period (e.g., 24 hours).[10]

-

MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/ml) and incubated for 4 hours at 37°C.[10][11]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10]

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.[12][13]

-

Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.[12][13]

-

CCK-8 Reagent Addition: After the treatment period, 10 µL of CCK-8 solution is added to each well.[12][13]

-

Incubation: The plate is incubated for 1-4 hours in the incubator.[12][13]

-

Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.[12][13]

-

Data Analysis: The IC50 values are determined from the dose-response curves.

In Vivo Anti-inflammatory Assay

This model is used to evaluate the topical anti-inflammatory activity of the compounds.[14]

-

Animal Model: Male ICR mice are used for the study.

-

Induction of Inflammation: A solution of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema.

-

Compound Administration: The test compounds, dissolved in a suitable vehicle, are administered topically to the ear shortly before or after the xylene application. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.[14]

-

Assessment of Edema: After a specific time period (e.g., 45 minutes), the mice are euthanized, and a circular section is removed from both the treated (right) and untreated (left) ears.[14]

-

Quantification of Inhibition: The weight of the ear punches is measured, and the difference in weight between the right and left ears is calculated as the edema value. The percentage of inhibition of edema by the test compound is calculated relative to the control group.

Signaling Pathways and Mechanisms of Action

The biological effects of 1,4-benzodioxan-arylpiperazine derivatives are mediated through their interaction with specific signaling pathways.

α1-Adrenoceptor Signaling

Activation of α1-adrenergic receptors, which are Gq protein-coupled, initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction.[15][16]

Caption: α1-Adrenoceptor signaling pathway.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to Gi/o proteins, and its activation typically leads to an inhibitory neuronal response.[2][17]

Caption: 5-HT1A receptor signaling pathway.

Androgen Receptor Signaling in Prostate Cancer

In prostate cancer, the androgen receptor (AR) plays a crucial role in cell proliferation and survival. 1,4-Benzodioxan-arylpiperazine derivatives can act as antagonists, inhibiting this pathway.[1][3][6]

Caption: Androgen receptor signaling in prostate cancer.

Conclusion

Novel 1,4-benzodioxan-arylpiperazine derivatives represent a highly promising class of compounds with a remarkable diversity of biological activities. Their ability to interact with key targets such as α-adrenoceptors, 5-HT receptors, and androgen receptors underscores their potential for the development of new therapies for a range of diseases, including cardiovascular disorders, central nervous system conditions, and cancer. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships within this scaffold is likely to yield even more potent and selective drug candidates in the future.

References

- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Androgen receptor signaling in prostate cancer development and progression | Semantic Scholar [semanticscholar.org]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]

- 9. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.2. MTT Assay and CCK-8 Assay for Cell Viability and Proliferation [bio-protocol.org]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. apexbt.com [apexbt.com]

- 14. Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 17. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

The Affinity Landscape of 1,4-Benzodioxane Analogues: A Technical Guide to Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogues of this heterocyclic motif have demonstrated significant affinity for a variety of G-protein coupled receptors (GPCRs), making them a focal point in the development of novel therapeutics for a range of disorders, from cardiovascular diseases to central nervous system conditions. This technical guide provides an in-depth exploration of the receptor binding affinity of 1,4-benzodioxane analogues, with a focus on adrenergic, serotonergic, and dopaminergic receptor systems. It consolidates quantitative binding data, details common experimental methodologies, and visualizes key biological and experimental processes.

Quantitative Receptor Binding Affinity Data

The following tables summarize the binding affinities (Ki or pKi values) of various 1,4-benzodioxane analogues for α1-adrenergic, 5-HT1A, and dopamine D4 receptors. These values, collated from multiple studies, offer a comparative overview of the potency and selectivity of these compounds. Lower Ki values and higher pKi values indicate stronger binding affinity.

Table 1: α1-Adrenergic Receptor Subtype Binding Affinities of 1,4-Benzodioxane Analogues

| Compound | α1a-AR (pKi) | α1b-AR (pKi) | α1d-AR (pKi) | Reference |

| WB-4101 | - | - | - | [1] |

| Compound 14 | - | - | High | [1] |

| (R)-4 | - | - | Eutomer | [2] |

Note: Specific pKi values for WB-4101 and detailed values for Compound 14 and (R)-4 were not explicitly provided in the abstracts, but their selectivity profiles were highlighted.

Table 2: 5-HT1A Receptor Binding Affinities of 1,4-Benzodioxane Analogues

| Compound | 5-HT1A Receptor (pKi) | Reference |

| Compound 15 (Full Agonist) | High | [1] |

| (S)-2 (Agonist) | Potent | [2] |

Note: The referenced articles emphasize the high potency and agonist activity of these compounds at the 5-HT1A receptor without always providing specific pKi values in the abstracts.

Table 3: Dopamine D4 Receptor Binding Affinities of 1,4-Benzodioxane Analogues

| Compound | D4 Receptor (Ki, nM) | D2/D4 Selectivity | Reference |

| 1-(2,3-dihydrobenzo[3][4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine (3a) derivative | 1.1 - 15 | ~800 - 6700 | [5] |

| [18F]3d | High Affinity | High Selectivity | [5] |

| Compound 6 | pKi = 8.54 | D2/D4 = 380, D3/D4 = 457 | [6] |

| Compound 8 | Lower than 6 | D2/D4 = 977, D3/D4 = 719 | [6] |

| Compound 13 | pKi = 7.20 | D3/D4 = 17 | [6] |

| Compound 18 (para-substituted) | - | D2/D4 = 5248, D3/D4 = 1738 | [7] |

| Compound 21 (para-substituted) | - | D2/D4 = 3020, D3/D4 = 1202 | [7] |

| Compound 24 (para-substituted) | - | D2/D4 = 8318, D3/D4 = 3715 | [7] |

| Compound 27 (para-substituted) | - | D2/D4 = 3631, D3/D4 = 1660 | [7] |

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity for 1,4-benzodioxane analogues predominantly relies on radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[8]

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the typical steps for determining the inhibitory constant (Ki) of a test compound.

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

-

The homogenate is subjected to centrifugation to pellet the membranes.[9]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).[9]

2. Assay Setup:

-

The assay is typically performed in a 96-well plate format.[9]

-

Each well contains:

-

A fixed volume of the membrane preparation (e.g., 10-50 µg of protein).[10][11]

-

A fixed concentration of a specific radioligand (e.g., [3H]8-hydroxy-DPAT for 5-HT1A receptors) at a concentration near its Kd value.[8][10]

-

A range of concentrations of the unlabeled test compound (the 1,4-benzodioxane analogue).[8]

-

Assay buffer to reach the final volume (e.g., 250 µL).[9]

-

-

Non-specific binding is determined in parallel wells containing an excess of a known, high-affinity unlabeled ligand for the target receptor.[10]

3. Incubation:

-

The assay plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9][10]

4. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.[9][10]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

5. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.[10]

6. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[8]

-

The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Processes

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling cascades initiated by the activation of α1-adrenergic, 5-HT1A, and dopamine D4 receptors.

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Caption: 5-HT1A and Dopamine D4 Receptor Gi/o Signaling Pathway.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for a competitive radioligand binding assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

This guide serves as a foundational resource for understanding the receptor binding characteristics of 1,4-benzodioxane analogues. The provided data and protocols are intended to facilitate further research and drug development efforts in this promising area of medicinal chemistry.

References

- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationships of 1,4-benzodioxan compounds

An In-depth Technical Guide to the Structure-Activity Relationships of 1,4-Benzodioxan Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxan moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] Its structural rigidity and the presence of two oxygen atoms provide a unique platform for designing ligands that can interact with a variety of biological targets. Historically, compounds bearing this structure are best known as antagonists of α-adrenoceptors.[4] The prototype, WB4101, has been the subject of extensive research aimed at improving affinity and subtype selectivity.[4][5] These investigations have revealed that subtle structural modifications to the 1,4-benzodioxan ring, the amine function, or associated side chains can dramatically alter pharmacological activity, leading to compounds with high affinity for α-adrenergic, and serotonergic receptors, and even conferring cytotoxic properties. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,4-benzodioxan derivatives, details common experimental protocols for their evaluation, and visualizes key concepts and workflows.

Core Structure and SAR Principles

The fundamental 1,4-benzodioxan structure is a fusion of a benzene ring and a 1,4-dioxane ring. The SAR of its derivatives is complex, with activity and selectivity being highly dependent on the nature and position of substituents.

Modifications of the 1,4-Benzodioxan Ring

The integrity and substitution pattern of the bicyclic core are critical for activity, particularly at α-adrenoceptors.

-

Role of the Dioxane Oxygens: The two oxygen atoms at positions 1 and 4 play distinct roles in receptor binding. The oxygen at position 4 is thought to be crucial for stabilizing an optimal conformation for drug-receptor interaction, while the oxygen at position 1 may engage in a donor-acceptor dipolar interaction with the receptor.[6] Replacing one of the oxygen atoms with a methylene group can significantly alter the compound's properties.[7]

-

Aromatic Ring Substitution: Modifications on the benzene portion of the benzodioxan ring have been explored. For instance, replacing the dehydrodioxane ring with a phenyl or pyrrole nucleus has been shown to cause a significant decrease in activity.[6]

-

Replacing the Benzodioxan Core: Investigations have shown that the planar 1,4-benzodioxane template can be replaced by the more flexible 1,4-dioxane ring, leading to novel compounds with distinct activities, including selective α1D-AR antagonists, 5-HT1A full agonists, and potential anticancer agents.[5][8][9]

The Amine Function and Side Chain

The amine-containing side chain is a key pharmacophoric element, responsible for crucial interactions with the target receptor.

-

Nature of the Amine: The amine function is believed to interact with an anionic site on the α-adrenoceptor. Studies suggest that a charge-reinforced hydrogen bond, rather than a simple ion pairing, plays a more significant role in this binding.[10]

-

Side Chain Modifications: A series of derivatives related to WB4101 have been synthesized by replacing the phenoxyethyl moiety with an N-alkyl piperazine bearing various cyclic substituents.[11] These modifications have a profound impact on the binding profile at α1- and α2-adrenoceptors.[11]

Pharmacological Activity and Quantitative Data

α-Adrenergic Receptor Antagonism

1,4-benzodioxans are most renowned for their α-adrenoceptor blocking activity.[6] WB4101 is a classic prototype α1-adrenoceptor antagonist.[4] Research has focused on developing analogs with improved subtype selectivity. For example, specific modifications on the benzodioxan ring have led to compounds with high affinity and selectivity for the α1a-adrenoceptor subtype, while others show a reversed profile with selectivity for the α1d subtype.[4][12]

| Compound/Derivative | Target Receptor | Activity (Ki, nM) | Reference |

| WB4101 (Prototype) | α1A-AR | Data not specified | [4] |

| Derivative 3 | α1a-AR | High Affinity | [4][12] |

| Derivative 5 | α1a-AR | High Affinity | [4][12] |

| Derivative 7 | α1a-AR | High Affinity | [4][12] |

| Derivative 9 | α1d-AR | High Affinity | [4][12] |

Note: Specific Ki values were not available in the provided search results, but relative affinities and selectivities were described.

5-HT1A Receptor Agonism

Interestingly, structural modifications can shift the activity profile from adrenergic to serotonergic. Replacing the 1,4-benzodioxane template with a substituted 1,4-dioxane ring has yielded potent full agonists for the 5-HT1A receptor.[5][8] Stereochemistry plays a crucial role, with receptor binding sites for 5-HT1A and α1-adrenoceptors sometimes displaying reversed enantioselectivity. For example, the (S)-enantiomer of one 1,4-dioxane derivative proved to be a potent 5-HT1A receptor agonist, highly selective over α1-AR subtypes.[13]

| Compound/Derivative | Target Receptor | Activity | Reference |

| Compound 15 (1,4-dioxane) | 5-HT1A | Full Agonist | [5][8] |

| (S)-2 (1,4-dioxane) | 5-HT1A | Potent Agonist | [13] |

Cytotoxic Activity

Certain 1,4-benzodioxan and 1,4-dioxane derivatives have demonstrated significant cytotoxic effects, particularly in prostate cancer cells (PC-3).[5][8] The anticancer activity of some derivatives has been linked to their interaction with the α1d-AR subtype.[13] More recently, 1,4-benzodioxane-hydrazone derivatives have been identified as potent inhibitors of melanoma cell growth, inducing apoptosis and cell cycle arrest.[14]

| Compound/Derivative | Cell Line | Activity (GI50 / IC50) | Reference |

| Compound 13 (1,4-dioxane) | PC-3 | Potential Anticancer Agent | [5][8] |

| (R)-4 (1,4-dioxane) | PC-3 | Most Potent in series | [13] |

| Compound 7e (hydrazone) | MDA-MB-435 | GI50 = 0.20 µM | [14] |

| Compound 7e (hydrazone) | M14 | GI50 = 0.46 µM | [14] |

| Compound 7e (hydrazone) | mTOR Kinase | IC50 = 5.47 µM | [14] |

Experimental Protocols

The evaluation of 1,4-benzodioxan derivatives typically involves a combination of binding and functional assays to determine affinity, selectivity, and efficacy.

Protocol 1: Radioligand Binding Assay for α1-AR and 5-HT1A Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Membrane Preparation:

-

Human cloned α1-adrenoreceptor subtypes (α1a, α1b, α1d) or 5-HT1A receptors are expressed in suitable cell lines, such as Chinese Hamster Ovary (CHO) or HeLa cells.[8][12]

-

Cells are harvested and homogenized in an appropriate buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

A mixture containing the cell membranes, a specific radioligand (e.g., [3H]prazosin for α1-ARs, [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound is prepared in the assay buffer.

-

Incubation: The mixture is incubated for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

-

Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Assays for α1-Adrenoceptor Subtype Activity

These assays measure the ability of a compound to act as an antagonist at different α1-AR subtypes in isolated tissues.[4][12]

-

Tissue Preparation:

-

α1A-AR: Rat prostatic vas deferens is isolated.[4]

-

α1B-AR: Guinea pig spleen is isolated.[4]

-

α1D-AR: Rat thoracic aorta is isolated.[4]

-

Tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Experimental Procedure:

-

Tissues are allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve is generated for an α1-adrenoceptor agonist (e.g., (-)-noradrenaline or (-)-phenylephrine).[4]

-

The tissue is then washed and incubated with a fixed concentration of the test antagonist for a specific period.

-

A second agonist concentration-response curve is generated in the presence of the antagonist.

-

This process is repeated with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

The contractile responses are measured using an isometric transducer.

-

The antagonist's effect is quantified by the rightward shift it produces in the agonist's concentration-response curve.

-

A Schild plot is constructed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. The pA2 value is a measure of the antagonist's potency.

-

Visualizations

Signaling Pathway

Caption: Simplified Gq protein-coupled signaling pathway for α1-adrenoceptors.

Experimental Workflow

Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

The 1,4-benzodioxan scaffold is a versatile and enduring template in medicinal chemistry. The extensive body of research on its derivatives reveals a highly tunable system where specific structural modifications can dictate affinity and selectivity across different G protein-coupled receptors, most notably the α-adrenergic and 5-HT1A receptors. Early work established the core pharmacophore for α1-antagonism, while subsequent studies have successfully engineered subtype-selectivity and even switched receptor class preference. The emergence of cytotoxic activities further broadens the therapeutic potential of this chemical class. A thorough understanding of the detailed structure-activity relationships, guided by the robust experimental protocols outlined herein, is essential for researchers aiming to design the next generation of 1,4-benzodioxan-based therapeutics.

References

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. scirp.org [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzodioxane Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 1,4-benzodioxane ring system, a heterocyclic motif consisting of a benzene ring fused to a 1,4-dioxane ring, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to engage in various non-covalent interactions have led to the development of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the chemical and pharmacological aspects of benzodioxane derivatives, with a focus on their therapeutic potential in oncology, infectious diseases, and neurology.

Chemical Synthesis of Benzodioxane Derivatives

The synthesis of the 1,4-benzodioxane core and its derivatives can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a catechol with a dihaloethane or a cyclic sulfate. The Williamson ether synthesis is frequently employed for the preparation of 2-substituted and 2,3-disubstituted 1,4-benzodioxanes.

General Experimental Protocol for the Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs

This protocol outlines a multi-step synthesis starting from gallic acid to yield various amide analogs of 1,4-benzodioxane-6-carboxylic acid.[1][2]

Step 1: Esterification of Gallic Acid

-

Gallic acid is dissolved in methanol, and concentrated sulfuric acid is added dropwise.

-

The mixture is refluxed for several hours.

-

After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution.

-

The product, methyl 3,4,5-trihydroxybenzoate, is extracted with an organic solvent and purified by recrystallization.

Step 2: Formation of the 1,4-Benzodioxane Ring

-

Methyl 3,4,5-trihydroxybenzoate is reacted with an excess of 1,2-dibromoethane in the presence of a base such as potassium carbonate in a solvent like acetone.

-

The reaction mixture is heated at reflux for an extended period.

-

The inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The resulting 6,8-disubstituted-1,4-benzodioxane is purified by column chromatography.

Step 3: Introduction of a Sulfide Moiety

-

The disubstituted benzodioxane is reacted with various mercaptans in the presence of a base to yield the corresponding sulfide derivative.

Step 4: Hydrolysis of the Methyl Ester

-

The methyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent.

-

The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered and dried.

Step 5: Formation of the Acid Chloride

-

The carboxylic acid is converted to the corresponding acid chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.

Step 6: Amide Formation

-

The acid chloride is reacted with a variety of primary or secondary amines in the presence of a base to afford the desired amide analogs.

-

The final products are purified by recrystallization or column chromatography.

Characterization: The structure and purity of all synthesized compounds are confirmed using spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and high-resolution mass spectrometry (HRMS).[1][2]

Pharmacological Activities of Benzodioxane Compounds

Benzodioxane derivatives have demonstrated a wide spectrum of pharmacological activities, targeting various receptors, enzymes, and cellular processes. This section will delve into their applications as anticancer, antibacterial, and neurological agents.

Anticancer Activity

Several benzodioxane derivatives have exhibited potent cytotoxic activity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

A series of novel hybrid compounds combining the 1,4-benzodioxane scaffold with imidazolium salts were synthesized and evaluated for their in vitro antitumor activity.[3][4] The results demonstrated that the substitution pattern on the imidazole and benzimidazole rings significantly influenced the cytotoxic potency.[3]

Table 1: In Vitro Anticancer Activity of Benzodioxane-Imidazolium Salt Derivatives [3][4]

| Compound | K562 (IC₅₀, μM) | SMMC-7721 (IC₅₀, μM) | A-549 (IC₅₀, μM) |

| 25 | 1.06 | 1.83 | 8.31 |

| Cisplatin | 4.77 | 8.60 | 11.24 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound 25 emerged as a particularly potent derivative, exhibiting significantly lower IC₅₀ values against K562 and SMMC-7721 cell lines compared to the standard chemotherapeutic agent, cisplatin.[3] Mechanistic studies revealed that compound 25 induced G0/G1 cell cycle arrest and apoptosis in SMMC-7721 cells.[3][4]

Another class of benzodioxane derivatives, the 1,4-benzodioxane-hydrazones, has also shown promise as anticancer agents, particularly for skin cancer.[5] Compound 7e from this series displayed potent growth inhibition across a panel of 56 cancer cell lines, with notable efficacy against melanoma cell lines.[5]

Table 2: In Vitro Anticancer Activity of Benzodioxane-Hydrazone Derivative 7e [5]

| Cell Line | GI₅₀ (μM) |

| MDA-MB-435 (Melanoma) | 0.20 |

| M14 (Melanoma) | 0.46 |

| SK-MEL-2 (Melanoma) | 0.57 |

| UACC-62 (Melanoma) | 0.27 |

| Average GI₅₀ (56 cell lines) | 6.92 |

GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Further investigations showed that compound 7e induced apoptosis and S-phase arrest in MDA-MB-435 cells and inhibited mTOR kinase with an IC₅₀ of 5.47 μM.[5]

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Benzodioxane derivatives like compound 7e can inhibit the mTOR signaling pathway, leading to apoptosis in cancer cells.

Antibacterial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Benzodioxane-benzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics.[6][7]

FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.

A series of benzodioxane-benzamide derivatives were synthesized and evaluated for their antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antibacterial Activity of Benzodioxane-Benzamide FtsZ Inhibitors [6][7]

| Compound | MIC (μg/mL) vs. MRSA | MIC (μg/mL) vs. MSSA |

| FZ95 | 0.25 | 0.25 |

| FZ100 | 0.1 | 0.1 |

| PC190723 | 1 | 1 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compounds FZ95 and FZ100 demonstrated exceptional potency against both MRSA and methicillin-sensitive S. aureus (MSSA), with MIC values significantly lower than the reference FtsZ inhibitor, PC190723.[6] These compounds were also found to have low cytotoxicity against human cells, indicating a favorable therapeutic index.[6]

The inhibitory effect of benzodioxane-benzamides on FtsZ polymerization can be assessed using in vitro turbidity measurements.

Neurological Activity: Targeting Adrenergic and Serotonergic Receptors

Benzodioxane derivatives have been extensively studied for their interactions with G-protein coupled receptors (GPCRs) in the central nervous system, particularly α-adrenergic and 5-HT₁ₐ serotonergic receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, including hypertension, anxiety, and depression.

The benzodioxane moiety is a key structural feature of several potent and selective α₁-adrenoceptor antagonists, such as Doxazosin. These agents are used clinically for the treatment of hypertension and benign prostatic hyperplasia.

Table 4: Binding Affinities of Benzodioxane Derivatives at Human α₁-Adrenoceptor Subtypes [8][9]

| Compound | α₁ₐ (log K₉) | α₁₈ (log K₉) | α₁₉ (log K₉) |

| Doxazosin | -8.58 | -8.46 | -8.33 |

| SNAP 5089 | -9.23 | -6.00 | -7.52 |

| BMY 7378 | -7.89 | -7.92 | -8.85 |

Kᵢ represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. log Kᵢ values are presented.

The data highlights the ability to achieve subtype selectivity through structural modifications of the benzodioxane scaffold. For instance, SNAP 5089 exhibits high selectivity for the α₁ₐ subtype, while BMY 7378 is selective for the α₁₉ subtype.[8][9]

α₁-adrenergic receptors are coupled to Gq/11 G-proteins. Upon agonist binding, the G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Benzodioxane antagonists block this signaling cascade by preventing agonist binding to the receptor.

The 1,4-benzodioxane moiety is also present in compounds targeting the 5-HT₁ₐ receptor, which is involved in the modulation of mood and anxiety. Derivatives have been developed that act as both agonists and antagonists at this receptor.

Table 5: Binding Affinities of Benzodioxane Analogs at the 5-HT₁ₐ Receptor [10]

| Compound | Kᵢ (nM) |

| DF-100 | 22 |

| DF-300 | 7.7 |

| DF-400 | 5.8 |

| 8-OH-DPAT | (Reference Agonist) |

The data indicates that subtle structural modifications can significantly impact the binding affinity of these compounds for the 5-HT₁ₐ receptor.

Conclusion

The 1,4-benzodioxane scaffold continues to be a highly valuable and versatile platform in the design and development of novel therapeutic agents. Its presence in a wide range of biologically active molecules highlights its importance in medicinal chemistry. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective agents for various diseases. Future research in this area is expected to further expand the therapeutic applications of benzodioxane derivatives, offering new hope for the treatment of cancer, infectious diseases, and neurological disorders.

References

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 2-(1-Aminoethyl)-1,4-benzodioxane at Adrenergic Receptors

Therefore, this guide provides a comprehensive overview of the expected mechanism of action based on the well-established pharmacology of the 1,4-benzodioxane class of adrenergic antagonists and general principles of adrenergic receptor signaling. The experimental protocols and signaling pathways described are standard methodologies used in the field to characterize such compounds.

Introduction

The compound 2-(1-Aminoethyl)-1,4-benzodioxane belongs to the class of 1,4-benzodioxane derivatives, which are known to possess significant activity at adrenergic receptors. Historically, this class of compounds has been investigated for its sympatholytic properties, indicating an antagonistic effect on the sympathetic nervous system. The core structure, a 1,4-benzodioxane ring with an aminoethyl side chain, is a key pharmacophore for interaction with adrenergic receptors, particularly α-adrenergic subtypes. This guide will explore the putative mechanism of action of this compound, detailing its likely interactions with adrenergic receptors and the resultant downstream signaling cascades.

Expected Pharmacological Profile at Adrenergic Receptors

Based on the structure-activity relationships of related 1,4-benzodioxane analogues, this compound is predicted to act as an antagonist at α-adrenergic receptors. The presence of the aminoethyl side chain is a common feature in many adrenergic ligands.

Interaction with α-Adrenergic Receptors

The 1,4-benzodioxane moiety is a well-established scaffold for α-adrenergic receptor antagonists. It is anticipated that this compound would exhibit competitive antagonism at both α1 and α2-adrenergic receptor subtypes.

-

α1-Adrenergic Receptors: These receptors are Gq-protein coupled. Antagonism by this compound would block the binding of endogenous catecholamines like norepinephrine and epinephrine. This would inhibit the activation of phospholipase C (PLC), thereby preventing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The physiological consequence of this blockade would be the relaxation of smooth muscle, leading to vasodilation.

-

α2-Adrenergic Receptors: These receptors are Gi-protein coupled. Antagonism at presynaptic α2-adrenergic autoreceptors would block the negative feedback mechanism that normally inhibits norepinephrine release from sympathetic nerve terminals. This could potentially lead to an increase in norepinephrine in the synaptic cleft. Postsynaptically, blockade of α2-receptors would inhibit the agonist-induced decrease in cyclic adenosine monophosphate (cAMP) levels.

Potential Interaction with β-Adrenergic Receptors

While the 1,4-benzodioxane scaffold is more commonly associated with α-adrenergic antagonism, some derivatives have been shown to interact with β-adrenergic receptors. The specific activity of this compound at β-adrenergic receptors would require experimental validation. If it were to act as an antagonist at β-receptors (which are Gs-protein coupled), it would block the catecholamine-induced activation of adenylyl cyclase, thereby preventing the production of cAMP.

Quantitative Data Summary

As stated in the disclaimer, specific quantitative data for this compound is not available in the reviewed literature. The following tables are provided as templates to illustrate how such data would be presented.

Table 1: Adrenergic Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| α1A | Data not available | [3H]-Prazosin | e.g., HEK293 cells | - |

| α1B | Data not available | [3H]-Prazosin | e.g., HEK293 cells | - |

| α1D | Data not available | [3H]-Prazosin | e.g., HEK293 cells | - |

| α2A | Data not available | [3H]-Rauwolscine | e.g., HEK293 cells | - |

| α2B | Data not available | [3H]-Rauwolscine | e.g., HEK293 cells | - |

| α2C | Data not available | [3H]-Rauwolscine | e.g., HEK293 cells | - |

| β1 | Data not available | [3H]-CGP12177 | e.g., CHO cells | - |

| β2 | Data not available | [3H]-CGP12177 | e.g., CHO cells | - |

| β3 | Data not available | [3H]-CGP12177 | e.g., CHO cells | - |

Table 2: Functional Antagonist Potency (pA2) of this compound

| Receptor Subtype | Agonist | Functional Assay | pA2 Value | Reference |

| α1A | Phenylephrine | e.g., IP1 accumulation | Data not available | - |

| α1B | Norepinephrine | e.g., Calcium mobilization | Data not available | - |

| α1D | A-61603 | e.g., IP1 accumulation | Data not available | - |

| α2A | UK-14,304 | e.g., cAMP inhibition | Data not available | - |

| β1 | Isoproterenol | e.g., cAMP accumulation | Data not available | - |

| β2 | Salbutamol | e.g., cAMP accumulation | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action of this compound at adrenergic receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-CGP12177 for β receptors) to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine for α, propranolol for β receptors) to a set of wells.

-

Initiate the binding reaction by adding the cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP Accumulation for β-receptors)

Objective: To determine the functional potency (e.g., pA2 for an antagonist) of the test compound at Gs or Gi-coupled adrenergic receptors.

Methodology:

-

Cell Culture:

-

Culture cells expressing the β-adrenergic receptor subtype of interest in a 96-well plate.

-

-

Antagonist Assay:

-

Pre-incubate the cells with increasing concentrations of the test compound (this compound) for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of a known β-adrenergic agonist (e.g., isoproterenol at its EC80 concentration).

-

Incubate for a further period (e.g., 15-30 minutes) to allow for cAMP production.

-

Terminate the reaction and lyse the cells.

-

-

cAMP Measurement:

-

Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the agonist-induced cAMP response against the logarithm of the antagonist concentration.

-

Determine the IC50 value of the antagonist.

-

Calculate the pA2 value using the Schild equation to quantify the antagonist potency.

-

Signaling Pathways and Experimental Workflow Diagrams

Caption: α1-Adrenergic Receptor Signaling Pathway (Gq-coupled).

Caption: α2-Adrenergic Receptor Signaling Pathway (Gi-coupled).

Caption: β-Adrenergic Receptor Signaling Pathway (Gs-coupled).

Caption: Experimental Workflow for Antagonist Characterization.

Conclusion

While specific quantitative data for this compound remains elusive in the readily available literature, its structural characteristics strongly suggest a mechanism of action as an antagonist at α-adrenergic receptors. This would involve the competitive blockade of endogenous catecholamine binding, leading to the inhibition of downstream signaling pathways (Gq for α1, Gi for α2). The precise affinity and selectivity profile across the various adrenergic receptor subtypes would require experimental determination using the standard radioligand binding and functional assays detailed in this guide. Further research to uncover the data from the original 1963 study or to re-characterize this compound using modern techniques would be invaluable to fully elucidate its pharmacological properties.

The Discovery and Development of 2-Substituted-1,4-Benzodioxane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 2-substituted-1,4-benzodioxane have demonstrated a remarkable diversity of pharmacological activities, targeting various receptors and enzymes with high affinity and selectivity. This has led to their investigation and development as potential therapeutic agents for a range of diseases, including cardiovascular disorders, central nervous system (CNS) conditions, and infectious diseases.

This technical guide provides an in-depth overview of the discovery and development of 2-substituted-1,4-benzodioxane derivatives. It covers their synthesis, pharmacological properties, and structure-activity relationships (SAR), with a focus on their interactions with key biological targets such as α-adrenergic receptors, serotonin 5-HT1A receptors, nicotinic acetylcholine receptors, and the bacterial cell division protein FtsZ. Detailed experimental protocols for key synthetic and biological assays are provided, along with a systematic presentation of quantitative data to facilitate comparison and further research in this promising area of drug discovery.

Synthetic Strategies

The synthesis of 2-substituted-1,4-benzodioxane derivatives can be achieved through several strategic approaches. A common method involves the reaction of a catechol with a suitably substituted three-carbon synthon. Enantiopure synthesis is often crucial for pharmacological activity, and various stereoselective methods have been developed.

General Synthesis of Benzodioxane-Benzamide FtsZ Inhibitors